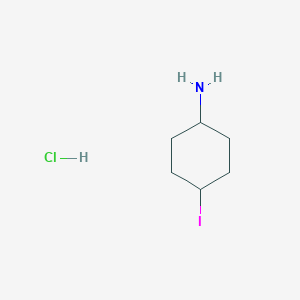![molecular formula C25H19N2NaO4S B2584897 Sodium;3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 2243508-66-7](/img/structure/B2584897.png)
Sodium;3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a sodium salt of a carboxylate that contains a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group used in peptide synthesis . The Fmoc group is typically used to protect the amino group during peptide synthesis, and can be removed under basic conditions .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a fluorene core with a methoxy carbonyl group attached, indicating the presence of the Fmoc group. The rest of the molecule is a thieno[2,3-b]pyridine derivative, which is a bicyclic heteroaromatic system containing a thiophene and a pyridine ring .Chemical Reactions Analysis
In general, compounds containing the Fmoc group can undergo a variety of reactions. The Fmoc group can be removed under basic conditions, typically using piperidine . The carboxylate group can react with amines to form amides, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylate group and the aromatic rings could impact the compound’s solubility, melting point, and stability .Safety and Hazards
properties
IUPAC Name |
sodium;3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S.Na/c1-13-11-14(2)26-23-20(13)21(22(32-23)24(28)29)27-25(30)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-11,19H,12H2,1-2H3,(H,27,30)(H,28,29);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLBBLWBZAIEED-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N2NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2584818.png)
![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)

![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)


![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2584833.png)
![7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2584835.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2584836.png)